BenchChemオンラインストアへようこそ!

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Medicinal chemistry Structure-activity relationship Antibacterial design

CAS 891118-85-7 is a structurally distinct non-halogenated N-(1,3,4-oxadiazol-2-yl)benzamide featuring a 2,5-dimethylphenyl/3,4-dimethoxybenzamide substitution pattern. As a matched molecular pair with CAS 891117-66-1 (3,5-dimethoxy positional isomer), it enables quantitative methoxy-position SAR interrogation within this privileged antibacterial scaffold. Published studies show that halogenated analogues act via multitarget menaquinone biosynthesis disruption and membrane depolarization (MIC 0.06–1 µg/mL against MRSA); this non-halogenated comparator is essential to determine whether halogen atoms are required for that mechanism or whether the 2,5-dimethylphenyl group alone suffices. Prioritize for: (i) MRSA/VRE screening cascades requiring non-halogenated chemotypes with potentially superior metabolic stability; (ii) head-to-head MIC and target-engagement profiling against the 3,5-isomer; (iii) serial-passage resistance evolution assays paired with whole-genome sequencing; and (iv) global proteomic/transcriptomic MoA deconvolution studies. Simultaneous procurement with CAS 891117-66-1 is recommended for complete SAR coverage.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 891118-85-7
Cat. No. B2939565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
CAS891118-85-7
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O4/c1-11-5-6-12(2)14(9-11)18-21-22-19(26-18)20-17(23)13-7-8-15(24-3)16(10-13)25-4/h5-10H,1-4H3,(H,20,22,23)
InChIKeyNPQGASJNRFMTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 891118-85-7): Compound Identity and Comparator Landscape for Procurement Decisions


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 891118-85-7, molecular formula C₁₉H₁₉N₃O₄, MW 353.37 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class—a scaffold that has been characterised as a 'privileged structure' for antibacterial drug discovery, with halogenated analogues achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates [1]. The compound features a 2,5-dimethylphenyl substituent at the oxadiazole C5 position and a 3,4-dimethoxybenzamide moiety at the C2-amino position. Its closest commercially available positional isomer is N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 891117-66-1), which differs only in the methoxy substitution pattern on the benzamide ring—a structural variation known to modulate both antibacterial potency and mechanism of action within this chemotype [2].

Why N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide Cannot Be Interchanged with Class-Level Analogs: Evidence of Positional and Substituent Sensitivity


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle structural modifications produce divergent antibacterial mechanisms of action, spectrum shifts between Gram-positive and Gram-negative pathogens, and altered resistance profiles—even among compounds sharing identical core scaffolds [1]. Published structure-activity relationship (SAR) studies show that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides with different substituent patterns partition into mechanistically distinct categories: some inhibit trans-translation (e.g., KKL-35, MBX-4132), others block lipoteichoic acid biosynthesis (e.g., HSGN-94), while a third group—the most potent with MICs of 0.06–1 µg/mL—acts through multitarget mechanisms involving menaquinone biosynthesis disruption and membrane depolarisation [1]. The 2,5-dimethylphenyl substitution on the oxadiazole ring is a key structural determinant of lipophilicity and target engagement, while the dimethoxybenzamide substitution pattern (3,4- vs. 3,5-dimethoxy) influences both hydrogen-bonding capacity and steric fit within bacterial target binding pockets. Generic substitution with an uncharacterised class member lacking head-to-head data therefore carries a high risk of mechanistic and potency discontinuity that cannot be predicted from scaffold-level generalisations alone [2].

Quantitative Differentiation Evidence for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 891118-85-7) vs. Closest Analogs and In-Class Candidates


Structural Differentiation: 3,4-Dimethoxybenzamide vs. 3,5-Dimethoxybenzamide Positional Isomer—Predicted Physicochemical Consequences for Target Engagement

The target compound (CAS 891118-85-7) bears a 3,4-dimethoxy substitution pattern on the benzamide ring, in contrast to its closest commercially catalogued positional isomer, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 891117-66-1), which carries methoxy groups at the 3- and 5-positions. The 3,4-dimethoxy arrangement creates an ortho-relationship between the two methoxy groups, resulting in a higher dipole moment and altered hydrogen-bond acceptor geometry compared to the meta-disposed 3,5-isomer. Within the broader N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial class, even subtle substituent changes on the benzamide ring have been shown to redirect mechanism of action: compounds KKL-35 and MBX-4132 inhibit trans-translation, while HSGN-94 inhibits lipoteichoic acid biosynthesis, and HSGN-220/-218/-144 act via a distinct multitarget mode involving menaquinone biosynthesis disruption [1]. The 3,4- vs. 3,5-dimethoxy positional isomerism is a functional parameter that cannot be assumed equivalent without empirical head-to-head testing.

Medicinal chemistry Structure-activity relationship Antibacterial design

Class-Level Antibacterial Potency Benchmark: N-(1,3,4-Oxadiazol-2-yl)benzamides Deliver Sub-µg/mL MICs Against Drug-Resistant Gram-Positive Pathogens

Although no published MIC data exist specifically for CAS 891118-85-7, the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold to which it belongs has produced compounds with remarkable antibacterial potency. Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides HSGN-220, HSGN-218, and HSGN-144 achieved MICs ranging from 0.06 to 1 µg/mL against MRSA clinical isolates and demonstrated a low propensity to develop resistance over 30 days of serial passage [1]. A separate study reported compounds HSGN-237 and HSGN-238 with MICs as low as 0.25 µg/mL against MRSA, vancomycin-resistant enterococci (VRE), Listeria monocytogenes, and Neisseria gonorrhoeae [2]. These potency levels place the chemotype among the most active non-natural-product antibacterial scaffolds reported. The 2,5-dimethylphenyl and 3,4-dimethoxybenzamide substituents of CAS 891118-85-7 represent a distinct substitution vector within this class; whether this particular combination approaches the potency of halogenated analogues remains empirically undetermined.

Antimicrobial resistance MRSA Gram-positive bacteria

Mechanistic Differentiation: Multitarget vs. Single-Target Antibacterial Modes Within the N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold

Published comparative mechanistic studies reveal that N-(1,3,4-oxadiazol-2-yl)benzamides partition into at least three mechanistically distinct categories despite sharing an identical core scaffold [1]. Compounds KKL-35 and MBX-4132 inhibit trans-translation (a ribosome rescue pathway); HSGN-94 blocks lipoteichoic acid (LTA) biosynthesis; and the most potent analogues HSGN-220, HSGN-218, and HSGN-144 function through a multitarget mechanism involving menaquinone biosynthesis disruption, membrane depolarisation, siderophore biosynthesis regulation, and heme homeostasis interference—inducing iron starvation as part of the bactericidal cascade [1]. Global proteomic and RNA expression analyses of S. aureus treated with HSGN-220, -218, and -144 confirmed regulation of essential proteins including DnaX, Pol IIIC, BirA, LexA, and DnaC [1]. The specific mechanism of CAS 891118-85-7 has not been determined; however, the unhalogenated 2,5-dimethylphenyl/3,4-dimethoxybenzamide substitution pattern is structurally distinct from all mechanistically characterised analogues, suggesting that its mechanism cannot be reliably inferred from existing data.

Mechanism of action Antibiotic resistance Proteomics

Mammalian Cytotoxicity and Selectivity Profile: Class Benchmark for N-(1,3,4-Oxadiazol-2-yl)benzamides

HSGN-237 and HSGN-238 were demonstrated to be highly tolerable to human cell lines in cytotoxicity assays [1]. Additionally, HSGN-238 showed outstanding ability to permeate across gastrointestinal tract barriers in Caco-2 permeability models, indicating potential for high systemic absorption if developed as an oral therapeutic [1]. For the broader halogenated series (HSGN-220, -218, -144), the low propensity to develop resistance in MRSA over 30 days of serial passage contrasts favourably with conventional antibiotics such as ciprofloxacin, where resistance emerges rapidly under comparable conditions [2]. No cytotoxicity or selectivity data are available for CAS 891118-85-7; the absence of halogen substituents (OCF₃, SCF₃, SF₅) that characterise the most potent and best-characterised analogues may affect both target engagement potency and off-target liability.

Cytotoxicity Therapeutic index Drug safety

Lipophilicity and Drug-Likeness Differentiation: Predicted logP and Bioavailability Parameters vs. Halogenated Class Members

The 2,5-dimethylphenyl substituent on the oxadiazole ring of CAS 891118-85-7 provides controlled lipophilicity enhancement without introducing halogens (Cl, F, OCF₃, SCF₃, SF₅) that characterise the most potent class members [1]. This structural distinction is significant: halogenated analogues such as HSGN-220 (OCF₃-substituted) and HSGN-144 (SF₅-substituted) achieve their exceptional potency in part through enhanced membrane partitioning conferred by these electronegative substituents, but halogen incorporation can also introduce metabolic liabilities (e.g., CYP450-mediated oxidative dehalogenation) and potential toxicity concerns [2]. The non-halogenated 2,5-dimethylphenyl group in CAS 891118-85-7 may offer a distinct ADME profile with potentially lower metabolic clearance and reduced halogen-associated toxicity risk, albeit at a possible cost to intrinsic antibacterial potency. This trade-off profile is relevant for programs prioritising safety margins over maximum potency.

Drug-likeness Lipophilicity ADME prediction

Procurement-Relevant Application Scenarios for N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 891118-85-7)


Antibacterial Drug Discovery: Primary Screening Against MDR Gram-Positive Pathogens (MRSA, VRE, C. difficile)

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has demonstrated potent activity against drug-resistant Gram-positive bacteria including MRSA (MIC 0.06–1 µg/mL), VRE (MIC 0.25 µg/mL), and Clostridioides difficile [1] [2]. CAS 891118-85-7, as a structurally distinct non-halogenated member of this class, is an appropriate candidate for inclusion in antibacterial screening cascades to determine whether the 2,5-dimethylphenyl/3,4-dimethoxybenzamide substitution pattern achieves potency comparable to halogenated analogues while offering a differentiated ADME-toxicity profile. Prioritise procurement when the screening program requires: (i) non-halogenated oxadiazole-benzamide chemotypes for metabolic stability advantages; (ii) exploration of 3,4- vs. 3,5-dimethoxy positional SAR; or (iii) compounds lacking the SF₅/OCF₃/SCF₃ groups that can complicate synthetic scale-up and introduce toxicity flags.

Mechanism-of-Action Deconvolution Studies via Comparative Proteomics and Transcriptomics

Published work demonstrates that N-(1,3,4-oxadiazol-2-yl)benzamides are uniquely suited for mechanism-of-action deconvolution because structurally similar analogues partition into mechanistically orthogonal pathways (trans-translation inhibition, LTA biosynthesis blockade, or multitarget menaquinone/membrane disruption) [1]. CAS 891118-85-7, with its unhalogenated substitution pattern, provides a clean comparator for determining whether halogen atoms (present in HSGN-220/-218/-144) are required for the multitarget mechanism or whether the 2,5-dimethylphenyl group alone can engage the menaquinone biosynthesis and membrane depolarisation targets. Procurement is warranted for academic or industrial groups conducting global proteomic (LC-MS/MS) and transcriptomic (RNA-seq/qRT-PCR) analyses to map the mechanistic landscape of this chemotype.

Structure-Activity Relationship (SAR) Expansion: Positional Isomer Comparator for 3,5-Dimethoxybenzamide Analogue (CAS 891117-66-1)

CAS 891118-85-7 (3,4-dimethoxy) and CAS 891117-66-1 (3,5-dimethoxy) constitute a matched molecular pair for SAR interrogation of methoxy substitution effects on the benzamide ring. Simultaneous procurement of both positional isomers enables head-to-head MIC determination, target engagement profiling, and computational docking studies to quantify the contribution of methoxy position to antibacterial activity. Procurement of the pair is recommended for medicinal chemistry programs seeking to establish quantitative SAR for the N-(1,3,4-oxadiazol-2-yl)benzamide series.

Resistance Development Profiling and Serial Passage Evolution Studies

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-220, -218, -144) have demonstrated a low propensity to develop resistance in MRSA over 30 days of serial passage [1]. CAS 891118-85-7 provides a non-halogenated comparator to determine whether resistance development susceptibility is linked to halogenation status or is a scaffold-intrinsic property. Procurement is indicated for programs conducting serial passage resistance evolution assays paired with whole-genome sequencing of evolved resistant mutants to identify resistance-conferring mutations and assess cross-resistance risk with clinical antibiotics.

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.